Tert-butylbenzamido hydroxylbenzamide
Overview
Description
“Tert-butylbenzamido hydroxylbenzamide” is a chemical compound. The “T-butyl” or “tert-butyl” part of the name refers to tertiary butanol (2-methyl-2-propanol, t-butyl alcohol or t-butanol) as an alcoholic component or generally a branched saturated hydrocarbon residue with 4 carbon atoms . This compound is used as an ingredient in cosmetics, functioning as an antioxidant and skin-protecting agent .
Synthesis Analysis
A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .Molecular Structure Analysis
The molecular formula of “Tert-butylbenzamido hydroxylbenzamide” is C18H20N2O3 . The average mass is 312.363 Da, and the monoisotopic mass is 312.147400 Da .Scientific Research Applications
Antidiabetic Potential
Tert-butylbenzamido hydroxylbenzamide derivatives have shown significant potential in the treatment of type 2 diabetes and related metabolic disorders. A study on (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) demonstrated its ability to activate peroxisome proliferator-activated receptor (PPAR)-α/γ, leading to increased adipogenic differentiation of preadipocytes, fatty acid oxidation in hepatocytes, and enhanced glucose uptake in myotubes. Importantly, SN158 significantly lowered plasma levels of glucose, triglycerides, and free fatty acids in ob/ob mice without severe weight gain or hepatomegaly, suggesting its usefulness as a therapeutic agent against type 2 diabetes (Jung et al., 2017).
Anti-inflammatory Activities
Certain derivatives of tert-butylbenzamido hydroxylbenzamide have been synthesized and evaluated for their anti-inflammatory and analgesic properties, as well as their ability to inhibit prostaglandin and leukotriene synthesis. Some of these compounds exhibited equipotent anti-inflammatory activities to indomethacin, with reduced ulcerogenic effects, highlighting their potential as candidate drugs for clinical application in treating inflammation (Ikuta et al., 1987).
Antioxidant Activity
Research into sterically hindered phenols, such as certain tert-butylbenzamido hydroxylbenzamide compounds, has shown them to be potential antioxidants. Their ability to form hydrogen bonds, as demonstrated by UV and IR spectroscopy, suggests their utility in antioxidant applications (Storozhok et al., 2013).
Synthesis of Chelating Ligands
Tert-butylbenzamido hydroxylbenzamide derivatives have been utilized in the synthesis of highly hindered polyanionic chelating ligands. These compounds show potential in applications requiring strong ligand fields, as demonstrated by the synthesis of various bis-amides (Jiménez & Belmar, 2005).
Role in DNA Damage Studies
Studies involving tert-butyl hydroperoxide, a related compound, have provided insights into the effects of oxidative stress on DNA. This research is significant for understanding the cellular mechanisms of oxidative stress and its implications in various diseases and cellular processes (Altman et al., 1993).
Future Directions
While specific future directions for “Tert-butylbenzamido hydroxylbenzamide” are not mentioned in the search results, research in the field of polymerization-induced self-assembly (PISA) is ongoing, and this could potentially include compounds like “Tert-butylbenzamido hydroxylbenzamide” in the future .
properties
IUPAC Name |
4-tert-butyl-N-[4-(hydroxycarbamoyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)14-8-4-12(5-9-14)16(21)19-15-10-6-13(7-11-15)17(22)20-23/h4-11,23H,1-3H3,(H,19,21)(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOQHLZNJFXULZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90233744 | |
Record name | Tert-butylbenzamido hydroxylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butylbenzamido hydroxylbenzamide | |
CAS RN |
847249-57-4 | |
Record name | Tert-butylbenzamido hydroxylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847249574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tert-butylbenzamido hydroxylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90233744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TERT-BUTYLBENZAMIDO HYDROXYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZGC21O8KI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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